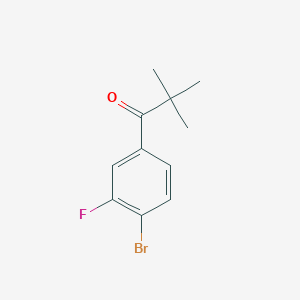

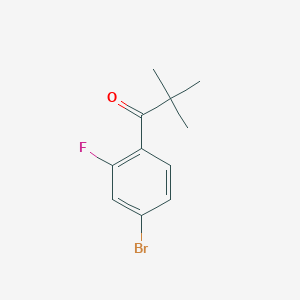

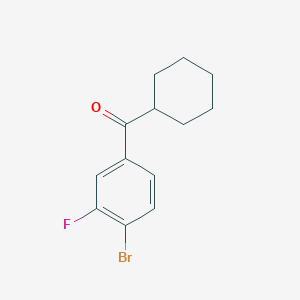

4-Bromo-3-fluorophenyl cyclohexyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluorophenyl cyclohexyl ketone (4-Br-3-F-PCHK) is an organic compound belonging to the class of cyclohexyl ketones, which is widely used in organic synthesis and various scientific research applications. It is an important intermediate for the synthesis of many organic compounds, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

- The development of ketamine derivatives, such as fluoroketamine, involves multistep synthesis processes where bromination reactions play a crucial role. These derivatives show potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi et al., 2014).

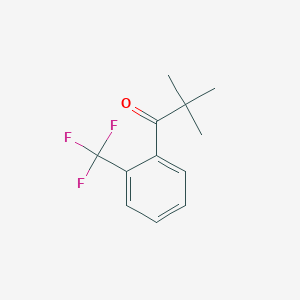

- The study on the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation highlights the creation of fluorinated cyclohexane and aromatic derivatives, illustrating the versatility of halogenated ketones in organic synthesis (Massicot et al., 2011).

- Research on the reaction of N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane with α-bromo ketones demonstrates the formation of substituted tetrahydroquinolones, indicating the utility of bromo ketones in synthesizing complex heterocycles (Nitta et al., 1990).

Liquid Crystals and Material Science

- Fluoro substituted quaterphenyl liquid crystals have been synthesized, showing the importance of fluorinated and brominated ketones in developing materials with specific optical properties (Sasnouski et al., 2014).

- The stereoselective construction of halogenated quaternary stereogenic centers through catalytic asymmetric Diels-Alder reactions with alpha-halo-alpha,beta-unsaturated ketones highlights the synthesis of cyclohexane derivatives, relevant for creating compounds with defined stereochemistry (Shibatomi et al., 2010).

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEZNKOLPOWOJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642598 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-21-6 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.